Product packaging for Metoserpate(Cat. No.:CAS No. 1178-28-5)

Metoserpate

Cat. No.: B1676521
CAS No.: 1178-28-5
M. Wt: 428.5 g/mol
InChI Key: FPGCYQVKNKEGRQ-SXLQGMKLSA-N
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Description

Historical Context of Metoserpate Academic Inquiry

Academic interest in this compound can be traced back to at least the late 1960s, with studies focusing on its determination in biological systems using methods like spectrophotofluorometry. acs.org Early research also explored its effects in specific animal models, such as its use in poultry. nih.govtargetmol.com This historical context establishes this compound as a compound that has been investigated for several decades, initially within analytical chemistry and veterinary science.

Current Research Trajectories and Significance of this compound

Current research involving this compound appears to be exploring its potential for drug repurposing, particularly in the context of neurological disorders like Alzheimer's disease. nih.govug.edu.ghresearchgate.netnih.govresearchgate.netresearchgate.net Studies are utilizing computational approaches, such as structural similarity analysis, molecular docking, and molecular dynamics simulations, to investigate its interactions with biological targets like tumor necrosis factor-alpha (TNFα). nih.govug.edu.ghresearchgate.netnih.govresearchgate.netresearchgate.net The significance of this research lies in identifying potential new therapeutic avenues for existing compounds. This compound's ability to traverse the blood-brain barrier and its high gastrointestinal absorption have been noted as favorable pharmacokinetic properties in this context. nih.gov

Structural Classification of this compound as a Yohimbine (B192690) Alkaloid Derivative

This compound is structurally classified as a derivative of yohimbine alkaloids. drugbank.com Yohimbine alkaloids are a class of organic compounds characterized by the presence of a pentacyclic yohimban (B1201205) skeleton. drugbank.com this compound is specifically described as a derivative of Yohimban-16-carboxylic acid, with methoxy (B1213986) substituents at positions 11, 17, and 18, and a methyl ester at position 16. ontosight.ai

Pentacyclic Yohimban Skeleton as a Core Structural Motif

The pentacyclic yohimban skeleton forms the fundamental structural basis of this compound and other yohimbine alkaloids. drugbank.com This core structure is formed through the cyclization of a corynantheine (B231211) precursor, involving the formation of a carbocyclic ring between C-17 and C-18. nih.govdrugbank.com This intricate ring system contributes to the rigidity and stereochemical complexity of these compounds. The yohimban skeleton serves as a scaffold for various bioactive compounds.

Stereochemical Configuration and its Fundamental Relevance to Biological Activity

The stereochemical configuration of this compound is a critical aspect of its structure and is fundamentally relevant to its biological activity. ontosight.ai this compound possesses a specific stereochemistry, noted as 3beta, 16beta, 17alpha, 18alpha, 20alpha. ontosight.ai The complex ring system of this compound contains multiple chiral centers. ontosight.ai The precise spatial arrangement of atoms in chiral molecules, or their stereochemistry, can significantly influence their interactions with biological targets, thereby determining their pharmacological effects. While specific detailed research findings directly linking each stereocenter of this compound to particular biological activities were not extensively detailed in the search results, the general principle that stereochemistry is critical for the biological activity of such complex molecules is well-established in medicinal chemistry. uni.lunih.gov

Detailed Research Findings:

Recent computational studies investigating this compound's potential as a TNFα inhibitor in Alzheimer's disease research have provided detailed findings on its molecular interactions. These studies indicate that this compound can form a stable interaction with TNFα. ug.edu.ghnih.govresearchgate.net Molecular dynamics simulations have shown a stable interaction between this compound and TNFα over a duration of 100 nanoseconds. nih.govnih.govresearchgate.net Analysis of the interactions revealed the formation of a conventional hydrogen bond between an oxygen atom of this compound's carboxylic acid methyl ester and the amino acid residue Lys98 of TNFα. nih.govug.edu.gh Additionally, a nonconventional hydrogen bond network was observed with Pro113, a residue initially outside the predicted binding site. ug.edu.gh Pi-alkyl interactions between the benzene (B151609) ring of this compound and Arginine (Arg103) of the protein residue have also been noted, which are considered to contribute to the stability of the complex. researchgate.netresearchgate.net While a direct comparison of binding affinity using Hyde scores showed a slightly lower (better) score for this compound compared to yohimbine with the key binding site residue Gln102, post-molecular dynamics analysis highlighted the involvement of additional residues in this compound's binding affinity, suggesting a more comprehensive interaction than initially predicted by docking alone. ug.edu.gh

Data Table: Molecular Interactions of this compound with TNFα (Based on Computational Studies)

Interaction TypeThis compound Moiety InvolvedTNFα Residue InvolvedNotesSource(s)
Conventional Hydrogen BondCarboxylic acid methyl ester OxygenLys98Contributes to stable binding. nih.govug.edu.gh
Nonconventional Hydrogen Bond-Pro113Observed post-simulation, outside initial binding site. ug.edu.gh
Pi-Alkyl InteractionBenzene ringArg103Contributes to complex stability. researchgate.netresearchgate.net
Hydrogen Bond NetworkN8 atomGln102Observed in some visualizations, contributes to stability. researchgate.net
Hydrophobic Contact Area-Gln102, Glu104Observed in 3D visualizations of the complex. researchgate.net
Cation-Pi Interactions-Glu104Observed in 3D visualizations of the complex. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N2O5 B1676521 Metoserpate CAS No. 1178-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3/t13-,17+,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGCYQVKNKEGRQ-SXLQGMKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048266
Record name Metoserpate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178-28-5
Record name Metoserpate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoserpate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metoserpate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOSERPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3G4L02XQU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Structural Characterization of Metoserpate

Approaches to Metoserpate Synthesis

While specific detailed synthetic routes for this compound were not extensively detailed in the search results, its classification as a derivative of yohimban-16-carboxylic acid suggests synthetic approaches would likely involve modifications of the yohimban (B1201205) skeleton ontosight.ai. General chemical synthesis methodologies for complex organic molecules often involve multi-step processes, including reactions such as esterification, etherification, and functional group transformations to introduce the specific methoxy (B1213986) and methyl ester groups at the designated positions on the yohimban core ontosight.ai. The synthesis of related compounds, such as metoprolol (B1676517) succinate, involves steps like phenol (B47542) etherification and amination, indicating similar reactions might be relevant in the synthesis of this compound or its precursors google.com.

Elucidation of this compound Stereochemistry and Chiral Centers

The chemical structure of this compound features a complex ring system containing multiple chiral centers ontosight.ai. The specific stereochemistry is identified as (3beta,16beta,17alpha,18alpha,20alpha) ontosight.ai. This compound hydrochloride is reported to have 6 out of 6 defined stereocenters with absolute stereochemistry nih.gov. The presence of these chiral centers is considered critical for its biological activity ontosight.ai. Elucidation of stereochemistry typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and techniques like X-ray crystallography to determine the absolute configuration of each stereocenter science.gov. The Cahn-Ingold-Prelog system is the standard nomenclature used to assign R or S configurations to chiral centers libretexts.org.

Data on the predicted properties of this compound hydrochloride, which are relevant to its structural characteristics, are available. These include:

PropertyValueSource
Water Solubility0.155 mg/mLALOGPS
logP2.81ALOGPS
logP2.15Chemaxon
logS-3.4ALOGPS
pKa (Strongest Acidic)16.29Chemaxon
pKa (Strongest Basic)6.99Chemaxon
Physiological Charge0Chemaxon
Hydrogen Acceptor Count5Chemaxon
Hydrogen Donor Count1Chemaxon
Polar Surface Area73.02000Chemsrc
Density1.26 g/cm³Chemsrc
Boiling Point566.5 °CChemsrc
Flash Point296.4 °CChemsrc
Index of Refraction1.607Chemsrc
Vapour Pressure (25°C)7.46E-13 mmHgChemsrc
Melting Point215 °CBiosynth

These properties are influenced by the compound's specific structure and stereochemistry.

Strategies for Derivatization and Analogue Preparation

Research into this compound and its derivatives is often focused on their potential interactions with biological systems ontosight.ai. Strategies for derivatization and analogue preparation would aim to modify the core this compound structure to potentially enhance desired properties or explore new biological activities ontosight.ai. Given its complex structure, derivatization could involve modifications at various positions on the yohimban skeleton, including alterations to the methoxy groups, the methyl ester, or the nitrogen atoms within the ring system ontosight.ai.

Detailed research findings on specific derivatization strategies for this compound were not extensively available in the provided search results. However, the interest in this compound derivatives for pharmacological applications implies that synthetic efforts would be directed towards creating analogues with modified functional groups or altered stereochemistry to investigate structure-activity relationships ontosight.ai. Studies on related compounds and general practices in medicinal chemistry suggest that common derivatization strategies could include ester hydrolysis or transesterification, ether cleavage or formation, alkylation, acylation, or modifications to the indole (B1671886) nitrogen google.comgoogle.com. The preparation of hydrochloride salts, as seen with this compound hydrochloride, is a common strategy to improve water solubility ontosight.aidrugbank.com.

Research has explored the interaction of this compound with proteins like TNFα, suggesting that understanding these interactions at a molecular level can inform the design of analogues with improved binding affinities or altered biological effects researchgate.netresearchgate.netresearchgate.net. Molecular docking and simulation studies are tools used in such research to predict and analyze the binding modes and stability of compounds and their analogues with target proteins researchgate.netresearchgate.netresearchgate.net.

Computational and in Silico Investigations of Metoserpate

Molecular Docking Analyses of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the protein) when bound to form a stable complex. This method helps in understanding the binding affinity and the key interactions driving the formation of the complex. In the context of Metoserpate, molecular docking studies have been utilized to assess its potential interaction with proteins such as Tumor Necrosis Factor-alpha (TNFα). ug.edu.ghnih.govnih.gov Software like SeeSAR has been used for these analyses. nih.govfigshare.com

The binding affinity of this compound with TNFα has been evaluated using methods such as the Hyde score. ug.edu.gh A favorable Hyde score of -1.1 kJ/mol was reported for the interaction between TNFα and this compound, suggesting a favorable binding. ug.edu.gh

Identification of Key Amino Acid Residues in Binding Sites

Molecular docking analyses aim to pinpoint the specific amino acid residues within the protein's binding site that interact with the ligand. For the TNFα-Metoserpate complex, the amino acid residue Gln102 of TNFα has been identified as a key residue involved in the interaction. ug.edu.ghresearchgate.net Following molecular dynamics simulations, further analysis indicated the involvement of additional amino acid residues in the binding affinity, suggesting that residues outside the initial predicted binding site can also play a role. researchgate.net

Characterization of Intermolecular Interactions (e.g., hydrogen bonds, salt bridges)

Docking studies provide details about the types of interactions that stabilize the ligand-protein complex. In the case of this compound binding to TNFα, a hydrogen bond has been identified between the nitrogen atom at position 8 of this compound and the Gln102 residue of TNFα. ug.edu.ghresearchgate.net Beyond hydrogen bonds, other interactions contributing to the complex's stability have been observed in visualizations of the molecular interactions. These include a pi-alkyl interaction with Arg103 and cation-pi interactions with Glu104. researchgate.net Hydrophobic contact areas between this compound and residues like Gln102 and Glu104 have also been noted. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the dynamics of their interactions in a more realistic environment. For this compound, MD simulations have been conducted to assess the stability of its interaction with TNFα. ug.edu.ghnih.govnih.gov

Structural Similarity Profiling for Drug Repurposing Identification

Structural similarity profiling is a computational approach used to identify compounds that share structural features with a molecule of interest. This is a key strategy in drug repurposing, as structurally similar compounds may exhibit similar biological activities or interact with similar targets. nih.gov

This compound has been identified as a potential candidate for drug repurposing, particularly for TNFα inhibition, through structural similarity studies using Yohimbine (B192690) as a reference compound. nih.govnih.govresearchgate.net A search for compounds with at least 75% structural similarity to Yohimbine was conducted, and this compound was selected from a group of similar compounds based on properties like pharmacokinetic profiles and FDA approval status. nih.govnih.gov The structural similarity between this compound and Yohimbine is attributed to the shared pentacyclic yohimban (B1201205) skeleton. ug.edu.gh

Theoretical Prediction of Compound Interactions and Properties

Theoretical methods are used to predict various properties and interactions of a compound based on its chemical structure. These predictions can include physicochemical properties and potential molecular interactions.

Theoretical studies can provide insights into the nature of interactions such as pi-alkyl interactions, which have been observed between the benzene (B151609) ring of this compound and the Arg103 residue of TNFα. researchgate.net Such interactions are considered important for the stability of the complex. researchgate.net While specific detailed theoretical predictions for this compound's broader properties beyond its interaction with TNFα were not extensively detailed in the provided context, computational tools are generally capable of predicting properties like water solubility, logP, and pKa, which are relevant to a compound's behavior. drugbank.comchemsrc.com

Key Molecular Interactions between this compound and TNFα

Interaction TypeInvolved ResiduesLocation on this compound
Hydrogen BondGln102N8 atom
Pi-Alkyl InteractionArg103Benzene ring
Cation-Pi InteractionGlu104
Hydrophobic InteractionGln102, Glu104

Note: Based on data from molecular interaction analysis. researchgate.netresearchgate.net

Computational Tools Used in this compound Studies

Tool/MethodApplication
Molecular DockingAssessing binding affinity, identifying interactions
Molecular DynamicsEvaluating complex stability, interaction dynamics
Structural SimilarityIdentifying potential repurposing candidates
Hyde ScoreQuantifying binding affinity
SeeSARMolecular docking software
GROMACSMolecular dynamics simulation software
Biovia Discovery StudioVisualization of molecular interactions

Pharmacological Mechanism Studies of Metoserpate

Investigation of Tumor Necrosis Factor-alpha (TNFα) Inhibition Mechanisms

Studies utilizing computational approaches, including molecular docking and molecular dynamics simulations, have indicated that metoserpate possesses the potential to inhibit TNFα. ug.edu.ghfigshare.comnih.govnih.govresearchgate.netresearchgate.net This potential inhibition has been explored in the context of repurposing this compound as a therapeutic agent for diseases where TNFα plays a significant role, such as Alzheimer's disease. ug.edu.ghnih.govnih.govresearchgate.net Computational studies have shown a stable interaction between this compound and TNFα over simulation periods, suggesting a robust binding. ug.edu.ghnih.govresearchgate.netresearchgate.net This interaction supports the potential utility of this compound for TNFα inhibition. ug.edu.ghnih.govresearchgate.net

Allosteric and Orthosteric Binding Site Analyses on TNFα

Molecular docking and molecular dynamics simulations have been employed to analyze the binding interactions between this compound and TNFα. ug.edu.ghnih.govnih.govresearchgate.netresearchgate.net These analyses have identified specific amino acid residues within TNFα that are involved in the binding interface with this compound. A conventional hydrogen bond has been observed between the oxygen of the carboxylic acid methyl ester of this compound and the amino acid residue Lys98 of TNFα. ug.edu.gh Further analysis of the molecular interactions after molecular dynamics simulation revealed a conventional hydrogen bond network with Gln102, a pi-alkyl interaction with Arg103, and cation-pi interactions with Glu104. nih.govresearchgate.net Hydrophobic contact areas have also been observed between this compound and residues Gln102 and Glu104. researchgate.net

The concept of ligand binding to proteins involves different sites, including orthosteric sites, which are typically the active sites where endogenous substrates or ligands bind, and allosteric sites, which are distinct sites on the protein surface. nih.gov Binding at allosteric sites can modulate protein activity by inducing conformational changes. nih.gov Research into TNF receptor binding sites suggests they may be trivalent and located at the intersubunit grooves of the TNF trimer, although some residues outside these grooves may also be involved in receptor binding. nih.gov Computational studies on this compound's interaction with TNFα have focused on identifying the specific residues and types of interactions involved in their complex. nih.govresearchgate.net

The following table summarizes the identified amino acid residues involved in the interaction between this compound and TNFα based on computational studies:

Amino Acid Residue (TNFα)Type of Interaction with this compoundSource(s)
Lys98Conventional hydrogen bond ug.edu.gh
Gln102Conventional hydrogen bond network, Hydrophobic contact area nih.govresearchgate.net
Arg103Pi-alkyl interaction nih.govresearchgate.net
Glu104Cation-pi interactions, Hydrophobic contact area nih.govresearchgate.net

Exploration of Interactions with Neurotransmitter Systems

This compound and its derivatives are of interest in pharmacology due to their potential effects on the nervous system, particularly through interactions with various neurotransmitter systems. ontosight.ai this compound is classified as an anticholinergic agent. cymitquimica.com Anticholinergic agents function by blocking the action of acetylcholine, a key neurotransmitter involved in various bodily functions. cymitquimica.com This mechanism, the blocking of acetylcholine's action, is the primary way this compound is described to interact with neurotransmitter systems in the provided information. cymitquimica.com The potential for compounds to interact with and modulate neurotransmitter levels, such as acetylcholine, is a relevant area of research in the context of neurological conditions. researchgate.netwindows.net

Structure Activity Relationship Sar of Metoserpate and Its Analogues

Delineation of Structural Determinants for Biological Activity

Metoserpate is an organic compound classified as a yohimbine (B192690) alkaloid, containing the pentacyclic yohimban (B1201205) skeleton drugbank.com. This core structure, derived from a corynantheine (B231211) precursor through the formation of a carbocyclic ring E via a C-17 to C-18 bond, is fundamental to its classification and likely contributes significantly to its biological interactions drugbank.com. The molecular formula of this compound is C₂₄H₃₂N₂O₅, with a molecular weight of 428.52 g/mol drugbank.comrsc.org. This compound hydrochloride has a molecular formula of C₂₄H₃₂N₂O₅.ClH and a molecular weight of 464.98 nih.gov.

Comparative SAR with Yohimbine and Related Alkaloids

This compound is structurally analogous to Yohimbine . Both compounds share the core pentacyclic yohimban skeleton drugbank.com. Yohimbine, an indole (B1671886) alkaloid derived from the bark of Pausinystalia johimbe, is known for its activity as an α₂-adrenergic receptor antagonist wikipedia.orgfishersci.caguidetopharmacology.orgnih.gov. It also exhibits moderate affinity for other receptors, including α₁-adrenergic, and several serotonin (B10506) and dopamine (B1211576) receptors at higher concentrations wikipedia.org.

Given the structural similarity, a comparative SAR analysis between this compound and Yohimbine is relevant for understanding the potential differences in their biological activities and target interactions. Studies investigating the potential repurposing of this compound for TNFα inhibition used Yohimbine as a reference compound due to their structural resemblance ug.edu.ghresearchgate.netresearchgate.netresearchgate.net. Molecular docking and simulation studies comparing the interaction of Yohimbine and this compound with TNFα have been conducted ug.edu.ghresearchgate.netresearchgate.netresearchgate.net. While both showed interactions, the stability of the TNFα-Metoserpate complex was observed to be more stable over a 100 ns simulation compared to the TNFα-small molecule complex (which included Yohimbine) researchgate.net.

The observed high structural similarity between this compound and Yohimbine is attributed to the shared pentacyclic yohimban skeleton ug.edu.gh. However, subtle structural variations between this compound and Yohimbine, such as differences in methoxy (B1213986) and hydroxyl group positions and configurations, likely contribute to differences in their binding affinities and specific receptor profiles. For example, Yohimbine is described as 17α-hydroxyyohimban-16α-carboxylic acid methyl ester, while this compound is methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate wikipedia.orguni.lu. These differences in functional groups and stereochemistry around the yohimban core are key areas for SAR investigations to delineate their impact on target selectivity and potency.

Research findings often involve comparing binding affinities or interaction patterns. For instance, computational studies might present data on the binding energies of this compound and Yohimbine to a specific target, highlighting how structural differences influence these interactions.

Rational Design Principles for Novel this compound Derivatives

Rational drug design principles leverage SAR information to guide the synthesis of new compounds with desired properties. Based on the delineated structural determinants and the comparative SAR with Yohimbine, several principles can be applied to the design of novel this compound derivatives.

One principle involves modifying the functional groups attached to the yohimban core to modulate binding affinity and selectivity for specific targets. For example, altering the position or nature of methoxy or hydroxyl groups could influence hydrogen bonding, steric interactions, and lipophilicity, thereby affecting how the derivative interacts with the binding site of a protein like TNFα or adrenergic receptors.

Another principle focuses on exploring the impact of stereochemistry. The yohimban skeleton has multiple stereocenters nih.gov, and the specific configuration at these centers can significantly affect the molecule's three-dimensional shape and its ability to fit into a receptor binding pocket. Designing derivatives with altered stereochemistry could lead to compounds with improved potency or a different target profile.

Furthermore, rational design can involve incorporating structural features known to enhance desirable pharmacokinetic properties, such as blood-brain barrier (BBB) traversal or metabolic stability researchgate.net. For instance, studies have indicated that this compound is optimized for BBB traversal compared to Yohimbine nih.gov. Understanding the structural reasons behind this improved permeability in this compound can inform the design of derivatives that retain or enhance this characteristic. Computational tools, including molecular docking and dynamics simulations, play a crucial role in this process by predicting the binding modes and affinities of proposed derivatives and assessing their stability in complex with the target ug.edu.ghresearchgate.netresearchgate.netresearchgate.net. In silico methods can also be used to predict pharmacokinetic properties based on structural features ug.edu.ghnih.gov.

Preclinical Research Models for Metoserpate Investigation

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models play a crucial role in elucidating the potential mechanisms of action of compounds like Metoserpate. These models allow for controlled studies of cellular responses and interactions at a molecular level. For this compound, in silico studies have suggested a potential inhibitory effect on TNFα by demonstrating a stable interaction between this compound and TNFα in molecular docking and dynamics simulations. nih.govug.edu.ghresearchgate.netresearchgate.net This interaction is supported by the formation of hydrogen bonds between this compound and amino acid residues of TNFα, such as Gln102. nih.govug.edu.ghresearchgate.net Further in vitro studies using relevant cell lines would be necessary to validate these computational findings and explore the cellular consequences of TNFα inhibition by this compound. nih.govug.edu.gh Various cell line models are utilized in drug metabolism and mechanistic studies, offering advantages like availability, unlimited lifespan, and stable phenotype compared to primary cells. nih.gov

In Vivo Animal Models for Pharmacological Evaluation

In vivo animal models are essential for evaluating the pharmacological effects of this compound within a complex biological system. These models provide insights into a compound's efficacy, distribution, metabolism, and excretion, complementing in vitro findings. pharmaron.comnih.gov For this compound, the need for in vivo studies in animal models has been highlighted to validate the potential therapeutic properties suggested by in silico analyses. nih.govug.edu.gh

Physiologically Relevant Cell Lines in Preclinical Screening

The use of physiologically relevant cell lines is a critical component of preclinical screening before advancing to in vivo studies. These cell lines are chosen to mimic the cellular environment and responses relevant to the disease or target being investigated. While the specific cell lines used for this compound screening are not detailed in the provided information, the general principle involves selecting cell lines that express the target protein (e.g., TNFα receptors) or represent the affected tissue or system. nih.govug.edu.gh This allows for assessment of cellular uptake, target engagement, and downstream cellular effects of this compound in a more complex context than simple binding assays.

Utilization of Fly and Other Animal Models

Fly models, such as Drosophila, are valuable in preclinical research for their genetic tractability and conserved biological pathways, allowing for rapid screening and mechanistic studies of various compounds and their effects on complex processes like longevity and neurological functions. nih.gov The potential use of fly models for this compound investigation has been suggested as a step to validate findings from computational studies. nih.govug.edu.gh Beyond flies, a wide range of other animal models are employed in pharmacological evaluation, selected based on their relevance to the human condition being studied and their physiological and biochemical similarities to humans in terms of drug ADME processes. pharmaron.comnih.gov These can include rodent models and other species, depending on the specific research question and target system. pharmaron.comnih.gov The application of such diverse animal models would be crucial for a comprehensive understanding of this compound's in vivo pharmacology.

Translational Research Frameworks for this compound

Translational research frameworks aim to bridge the gap between basic scientific discoveries and clinical applications. For this compound, this involves translating findings from in silico, in vitro, and in vivo preclinical studies into potential therapeutic strategies. The identification of this compound as a potential TNFα inhibitor through computational methods represents an initial step within a drug repurposing framework for conditions like Alzheimer's disease. nih.govug.edu.ghresearchgate.netresearchgate.net The suggested need for validation through in vitro and in vivo studies underscores the translational path, where findings from cellular and animal models would inform the potential for human studies. nih.govug.edu.gh Translational research also involves assessing pharmacokinetic properties and potential toxicity, although detailed information on these aspects for this compound is outside the scope of this article. The ultimate goal within these frameworks is to determine if the preclinical observations of this compound's activity, such as TNFα inhibition, can be effectively and safely translated into a therapeutic benefit in humans.

Analytical and Bioanalytical Methodologies for Metoserpate Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Compound Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely employed technique for the detection and quantification of Metoserpate. This method offers high sensitivity and selectivity, making it suitable for complex sample matrices. A method has been developed for the simultaneous determination of residual this compound, along with buquinolate (B1668063) and diclofenac, in matrices such as pork, milk, and eggs using LC-MS/MS. researchgate.netresearchgate.net In this approach, analytes are separated on a C18 column using a mobile phase typically consisting of 0.1% acetic acid and methanol. researchgate.netresearchgate.net Matrix-matched calibration curves have demonstrated good linearity over a specific concentration range, with high coefficients of determination (R²). researchgate.netresearchgate.net The use of electrospray ionization (ESI) in positive ion and multiple-reaction monitoring (MRM) mode is common for detecting and identifying analytes like this compound. science.gov This technique allows for the precise detection of the target compound by monitoring specific transitions between parent and daughter ions. japsonline.com

Advanced Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical step in the analysis of this compound in diverse matrices, including food products like pork, eggs, and milk. Various extraction techniques are employed to isolate the target analyte from the complex matrix. One method involves extracting samples with 0.1% formic acid in acetonitrile (B52724), followed by defatting with n-hexane and filtration prior to LC-MS/MS analysis. researchgate.netresearchgate.net Another approach utilizes liquid-liquid extraction (LLE) for sample preparation, which is considered a straightforward and efficient technique. japsonline.com For instance, a method for determining multiple veterinary drug residues, including this compound, in foods of animal origin employed pass-through solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.net The choice of extraction solvent is crucial, and acetonitrile containing acid or base has been evaluated for its effectiveness in protein precipitation and achieving maximum extraction efficiency in various matrices. frontiersin.org Primary-secondary amine (PSA) and MgSO4 are also used for sample purification in some methods. frontiersin.orgnih.gov

Method Validation Protocols for Analytical Rigor

Method validation is essential to ensure the reliability and accuracy of analytical procedures for this compound research. Validation protocols typically assess several key parameters. These include linearity, precision (expressed as relative standard deviation, RSD), accuracy (recovery), limits of detection (LODs), and limits of quantification (LOQs). frontiersin.orgnih.gov Validation studies for this compound analysis in matrices like pork, eggs, and milk have been conducted using fortified recovery tests at different concentration levels. researchgate.net These tests evaluate the accuracy and precision of the method. metrohm.com Accuracy is defined as the proximity of the result to the true value, while precision indicates the agreement among individual results of a homogeneous sample. metrohm.com Intra- and inter-day accuracy and precision are calculated at various spiking levels to assess the method's performance over time and across different analytical runs. researchgate.netfrontiersin.org The limits of quantification (LOQs) are determined to establish the lowest concentration of this compound that can be reliably quantified. researchgate.netfrontiersin.orgnih.gov Method validation ensures that the analytical procedure is not affected by other components in the sample, such as impurities or matrix effects. metrohm.com

Here is a summary of validation data points found for this compound analysis in pork, eggs, and milk:

ParameterRange/ValueMatrixSource
Accuracy (Recovery)91% to 94%Pork, Eggs, Milk researchgate.net
Repeatability (RSD)2% to 5%Pork, Eggs, Milk researchgate.net
Within-laboratory Reproducibility (RSD)5% to 6%Pork, Eggs, Milk researchgate.net
LOQ2 μg kg⁻¹Pork, Eggs, Milk researchgate.net
Linearity (R²)≥0.991 (5-50 ng/g range)Pork, Eggs, Milk researchgate.netresearchgate.net
Intra-day Accuracy (Recovery)80-108.65% (at 5, 10, 20 μg/kg)Various matrices researchgate.net
Inter-day Accuracy (Recovery)74.06-107.15% (at 5, 10, 20 μg/kg)Various matrices researchgate.net
Intra-day Precision (RSD)2.86-13.67% (at 5, 10, 20 μg/kg)Various matrices researchgate.net
Inter-day Precision (RSD)0.05-11.74% (at 5, 10, 20 μg/kg)Various matrices researchgate.net

These validation parameters demonstrate the suitability of the developed methods for the reliable detection and quantification of this compound in the specified matrices. researchgate.netresearchgate.net

Future Directions in Metoserpate Research

Advancements in Computational Modeling and Predictive Analytics

Computational modeling and predictive analytics are playing an increasingly significant role in Metoserpate research. In silico methods, such as molecular docking and molecular dynamics simulations, are being employed to predict the biological activities of compounds like this compound and to understand their interactions with potential biological targets. nih.govug.edu.ghresearchgate.netresearchgate.net This approach can expedite the identification of promising drug candidates at a reduced cost. nih.gov

Recent computational studies have explored the potential of this compound as an inhibitor of tumor necrosis factor-alpha (TNFα), a key factor implicated in the pathogenesis of Alzheimer's disease. nih.govug.edu.ghresearchgate.netresearchgate.net Using structural similarity studies with yohimbine (B192690) as a reference, molecular docking and simulation studies showed a stable interaction between this compound and TNFα over a 100 ns simulation period. nih.govug.edu.ghresearchgate.net This suggests a reliable binding interaction, supporting the potential utility of repurposing this compound for TNFα inhibition in AD treatment. nih.govug.edu.ghresearchgate.net The Hyde score assessment method has been used to evaluate the binding affinity of this compound with TNFα, providing insights into the potential efficacy. ug.edu.gh Post-molecular dynamics simulation analysis has further revealed the involvement of specific amino acid residues, such as Lys98 and Pro113, in hydrogen bond formation, highlighting the importance of considering protein flexibility and dynamics in ligand binding studies. ug.edu.gh

Computational strategies are also being used more broadly in AD therapeutics, including the suppression of crucial proteins and the repurposing of existing drugs. windows.net Integrating computational methodologies represents a promising paradigm shift in AD therapeutics. researchgate.net

Identification of Novel Molecular Targets for this compound Interaction

Identifying the specific molecular targets with which this compound interacts is a critical area for future research. While some research suggests potential interactions with neurotransmitter systems ontosight.ai and binding to collagen and extracellular matrix molecules biosynth.com, recent computational work has focused on TNFα as a potential novel target, particularly in the context of Alzheimer's disease. nih.govug.edu.ghresearchgate.netresearchgate.net

The computational study that identified TNFα as a potential target utilized structural similarity to yohimbine and employed molecular docking and dynamics simulations to predict the binding affinity and interaction details. nih.govug.edu.ghresearchgate.net This research indicated that this compound has the potential to inhibit TNFα, presenting it as a promising candidate for further study as a therapeutic agent for TNFα-related diseases. nih.govug.edu.gh

Further research is needed to experimentally validate these in silico findings and identify other potential molecular targets of this compound. This could involve a range of techniques, including

Affinity chromatography and mass spectrometry: To isolate and identify proteins that bind to this compound.

Reporter gene assays: To assess the functional impact of this compound on signaling pathways associated with potential targets.

High-throughput screening: To screen this compound against libraries of known protein targets.

Understanding the full spectrum of this compound's molecular interactions is essential for elucidating its mechanism of action and identifying its full therapeutic potential.

Development of Innovative Preclinical Research Paradigms

The development of innovative preclinical research paradigms is crucial for translating in silico findings and identified molecular targets into potential clinical applications. While computational studies provide valuable insights, in vitro and in vivo studies are necessary to validate these predictions and assess the efficacy and safety of this compound in biological systems. nih.govug.edu.gh

Future preclinical research should aim to:

Validate computational predictions: Conduct in vitro experiments (e.g., cell-based assays) to confirm the binding of this compound to predicted targets like TNFα and assess the functional consequences of these interactions. nih.govug.edu.gh

Develop relevant animal models: Utilize or develop animal models that recapitulate the conditions this compound is being investigated for (e.g., models of neurological disorders or inflammatory conditions) to study its efficacy, pharmacokinetics, and pharmacodynamics in a living system. nih.govug.edu.gh The use of preclinical drug versus food choice procedures has been suggested as a translationally relevant measure for evaluating candidate medications in other areas, which could potentially be adapted for this compound research depending on the indication. science.gov

Explore different formulations and delivery methods: Investigate innovative ways to formulate and deliver this compound to improve its bioavailability and target specificity in preclinical models.

Conduct detailed mechanistic studies: Employ advanced techniques to fully elucidate the cellular and molecular mechanisms underlying this compound's effects in preclinical models.

The integration of sophisticated computational approaches with well-designed in vitro and in vivo studies within innovative preclinical paradigms will be key to advancing the understanding and potential therapeutic applications of this compound.

Q & A

Basic Research Questions

Q. What are the critical physicochemical characterization methods for Metoserpate, and how do they ensure compound identity and purity in preclinical studies?

  • Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection for purity assessment (≥95% threshold), and X-ray crystallography for absolute configuration confirmation. For novel derivatives, include elemental analysis (C, H, N, S) to validate synthetic accuracy. Cross-reference spectral data with established databases (e.g., PubChem, Reaxys) and report deviations >2% .

Q. How can researchers design dose-response experiments to evaluate this compound’s efficacy in vitro while minimizing cytotoxicity?

  • Methodological Answer: Employ a staggered dosing protocol:

  • Step 1: Conduct a preliminary MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to establish IC₅₀ (half-maximal inhibitory concentration) over 24–72 hours.
  • Step 2: Use IC₅₀ values to define subtoxic doses (e.g., 10–50% of IC₅₀) for functional assays (e.g., enzyme inhibition, apoptosis markers).
  • Control: Include vehicle (e.g., DMSO ≤0.1%) and positive controls (e.g., cisplatin for cytotoxicity). Report raw data and normalized viability curves with 95% confidence intervals .

Advanced Research Questions

Q. What statistical frameworks are robust for reconciling contradictory pharmacokinetic data on this compound’s oral bioavailability across species?

  • Methodological Answer: Apply a mixed-effects meta-analysis to account for interspecies variability (e.g., murine vs. primate models). Key steps:

  • Data Harmonization: Normalize bioavailability metrics (e.g., AUC₀–₂₄) across studies.
  • Covariates: Include species-specific factors (gastrointestinal pH, CYP450 isoform activity) and formulation variables (nanoparticle vs. free compound).
  • Model Selection: Use Akaike Information Criterion (AIC) to compare fixed-effect vs. random-effects models. Report heterogeneity (I² statistic) and sensitivity analyses for outlier exclusion .

Q. How can researchers optimize experimental protocols to isolate this compound’s off-target effects in complex biological systems?

  • Methodological Answer: Combine orthogonal techniques:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) with this compound-functionalized probes to capture binding partners in cell lysates.
  • CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify synthetic lethal interactions.
  • Validation: Apply isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity quantification (Kd). Discrepancies >10-fold between methods warrant structural dynamics studies (e.g., molecular dynamics simulations) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Methodological Answer: Implement a quality-by-design (QbD) approach:

  • Critical Process Parameters (CPPs): Monitor reaction temperature (±2°C), solvent purity (HPLC-grade), and catalyst aging (e.g., Pd/C cycles).
  • In-Process Controls (IPCs): Use inline FTIR for real-time reaction monitoring.
  • Specifications: Require ≤5% RSD (relative standard deviation) in purity and yield across ≥3 independent batches. Archive samples in inert atmospheres (−20°C, argon) to prevent degradation .

Data Analysis & Reproducibility

Q. How should researchers address missing data in this compound’s multi-omics datasets (e.g., transcriptomics, metabolomics)?

  • Methodological Answer: Apply iterative imputation:

  • Step 1: Use k-nearest neighbors (k=10) for low-missingness (<20%) features.
  • Step 2: For high-missingness variables, apply probabilistic principal component analysis (PPCA) or model-based expectation-maximization (EM).
  • Validation: Compare imputed vs. experimentally acquired data subsets (e.g., 10% holdout) to calculate root mean square error (RMSE). Exclude features with RMSE >15% .

Q. What metadata standards are essential for FAIR (Findable, Accessible, Interoperable, Reusable) compliance in this compound research?

  • Methodological Answer: Adopt the ISA (Investigation, Study, Assay) framework:

  • Investigation-Level: Include synthesis protocols (CHEBI ontology), funding sources (Crossref Funder Registry), and ethical approvals.
  • Study-Level: Annotate experimental conditions (e.g., temperature, pH) using OBI (Ontology for Biomedical Investigations).
  • Assay-Level: Link raw data (e.g., .RAW mass spec files) to processed outputs via persistent identifiers (DOIs). Validate compliance using FAIRsharing.org tools .

Experimental Design & Validation

Q. What controls are critical for validating this compound’s target engagement in live-cell imaging assays?

  • Methodological Answer: Include:

  • Negative Controls: CRISPR-mediated target knockout cells + vehicle treatment.
  • Competitive Controls: Co-treatment with a structurally unrelated inhibitor (e.g., staurosporine for kinases).
  • Probe Validation: Fluorescently labeled this compound analogs (e.g., BODIPY conjugates) with blocking studies (100-fold excess unlabeled compound). Quantify signal-to-noise ratios ≥5:1 .

Q. How can researchers balance throughput and accuracy in high-content screening (HCS) for this compound derivatives?

  • Methodological Answer: Use a tiered screening cascade:

  • Tier 1: 384-well plate HCS with 3–5 phenotypic readouts (e.g., nuclei count, mitochondrial membrane potential). Z’ factor ≥0.5.
  • Tier 2: Confirm hits in 96-well format with orthogonal assays (e.g., ATP luminescence, caspase-3 activation).
  • Tier 3: Dose-response validation (10-point curve) in primary cells. Report false-positive rates and Matthews correlation coefficient (MCC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.